molecular formula C36H56N8O16 B1140877 DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE CAS No. 107136-95-8

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE

Katalognummer: B1140877
CAS-Nummer: 107136-95-8
Molekulargewicht: 856.878
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is a metabolite of dipyridamole, a compound known for its role as a selective inhibitor of phosphodiesterase V. This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion, as well as inhibit cyclic adenosine monophosphate and cyclic guanosine monophosphate hydrolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE typically involves the glucuronidation of dipyridamole. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase enzymes, while chemical glucuronidation can be carried out using glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale enzymatic glucuronidation due to its specificity and efficiency. The process involves the use of bioreactors containing uridine diphosphate glucuronosyltransferase enzymes and dipyridamole as the substrate. The reaction is carried out under controlled pH and temperature conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and stability .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Dipyridamole Di-O-β-D-Glucuronide plays a significant role in cardiovascular research. It is utilized to study the pharmacokinetics and pharmacodynamics of dipyridamole, especially regarding its effects on platelet aggregation and vascular function. The compound's ability to enhance the bioavailability of other drugs, such as digoxin, through P-glycoprotein inhibition has been documented, indicating its potential to improve therapeutic outcomes in patients requiring multiple medications .

Table 1: Effects on Cardiovascular Parameters

ParameterEffectReference
Platelet AggregationInhibition
Vascular FunctionImprovement in endothelial function
Bioavailability of DigoxinIncreased absorption

Antiviral Activity

Recent studies have indicated that dipyridamole and its derivatives exhibit antiviral properties. Specifically, research has shown that dipyridamole can enhance the immune response and reduce viral loads in patients with infections such as HIV and COVID-19. In a clinical trial involving COVID-19 patients, dipyridamole was associated with improved clinical outcomes and reduced inflammatory markers, highlighting its potential as an adjunctive therapy .

Table 2: Antiviral Effects

Virus TypeObserved EffectReference
HIVReduced CD4+ T-cell activation
SARS-CoV-2Improved clinical outcomes

Anti-inflammatory Properties

Dipyridamole Di-O-β-D-Glucuronide has demonstrated significant anti-inflammatory effects in various experimental models. It has been shown to mitigate inflammatory responses in conditions such as arthritis and vascular inflammation. The compound's ability to suppress pro-inflammatory cytokines while enhancing anti-inflammatory mediators positions it as a potential therapeutic agent for chronic inflammatory diseases .

Table 3: Anti-inflammatory Effects

ConditionMechanismReference
ArthritisReduction of TNF-α and IL-6 levels
Vascular InflammationEnhanced nitric oxide production

Metabolic Studies

The compound is also relevant in metabolic studies focusing on drug interactions and metabolism. Its role as a glucuronide conjugate facilitates the understanding of phase II metabolism of drugs, which is crucial for predicting drug-drug interactions and optimizing therapeutic regimens .

Case Studies

Several case studies have explored the implications of dipyridamole Di-O-β-D-Glucuronide in clinical settings:

  • Case Study on STEMI : A patient developed ST-Elevation Myocardial Infarction (STEMI) after receiving dipyridamole for myocardial perfusion imaging, illustrating the need for careful monitoring when using this compound in patients with existing cardiovascular conditions .
  • COVID-19 Intervention : In a proof-of-concept trial involving COVID-19 patients, administration of dipyridamole significantly improved recovery rates compared to placebo groups, suggesting its utility in managing viral infections .

Wirkmechanismus

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE exerts its effects by inhibiting phosphodiesterase V, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This elevation in cyclic adenosine monophosphate and cyclic guanosine monophosphate blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. The compound also inhibits adenosine deaminase, preventing the degradation of adenosine, which further enhances its anti-aggregating action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is unique due to its dual glucuronide moieties, which enhance its solubility and stability compared to its mono-glucuronide counterpart. This structural modification also influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Dipyridamole Di-O-B-D-Glucuronide is a glucuronide metabolite of dipyridamole, a well-known phosphodiesterase inhibitor and antiplatelet agent. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Dipyridamole

Dipyridamole (DPM) is primarily recognized for its role as a coronary vasodilator and an inhibitor of platelet aggregation. It functions by increasing intracellular levels of cyclic AMP (cAMP) through the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5, which leads to enhanced vasodilation and decreased platelet activation . The compound also inhibits adenosine uptake, further contributing to its cardiovascular effects.

Biological Activity

Mechanisms of Action:

  • Phosphodiesterase Inhibition: Dipyridamole exhibits potent inhibitory activity against several phosphodiesterases, with IC50 values indicating strong inhibition at low concentrations (e.g., 0.37 μM for PDE11) .
  • Adenosine Transport Inhibition: By blocking adenosine transporters, dipyridamole increases the availability of adenosine, which acts on A2 receptors to promote vasodilation and inhibit platelet aggregation .

Pharmacological Effects:

  • Vasodilation: DPM is a selective coronary vasodilator, effective in treating conditions like chronic angina pectoris.
  • Antiplatelet Activity: It reduces thrombus formation by inhibiting platelet aggregation, making it useful in preventing embolic events in patients with prosthetic heart valves when combined with anticoagulants like warfarin .

Case Studies and Research Findings

1. Crystallization Kinetics:
A study investigated the crystallization kinetics of amorphous dipyridamole formulations. The research demonstrated that the stability of amorphous solid dispersions can be predicted by assessing their thermodynamic fragility and glass-forming ability (GFA). These factors are crucial for enhancing the solubility and bioavailability of dipyridamole .

2. Inclusion Complexes:
Research has shown that dipyridamole forms inclusion complexes with beta-cyclodextrin (β-CD), significantly improving its solubility and bioavailability compared to uncomplexed dipyridamole. This complex exhibited enhanced cardiovascular effects in animal models, highlighting its potential for improved therapeutic efficacy .

Comparative Biological Activity

Property Dipyridamole This compound
Pharmacological Class Phosphodiesterase InhibitorMetabolite of Dipyridamole
Mechanism of Action Inhibits PDE3 and PDE5May retain some PDE inhibition
Vasodilatory Effect StrongNot extensively studied
Antiplatelet Activity SignificantPotentially lower due to metabolism
Bioavailability ModerateLikely improved due to glucuronidation

Eigenschaften

IUPAC Name

(3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56N8O16/c45-15-11-43(13-17-57-33-25(51)21(47)23(49)27(59-33)31(53)54)35-38-20-19(29(39-35)41-7-3-1-4-8-41)37-36(40-30(20)42-9-5-2-6-10-42)44(12-16-46)14-18-58-34-26(52)22(48)24(50)28(60-34)32(55)56/h21-28,33-34,45-52H,1-18H2,(H,53,54)(H,55,56)/t21-,22+,23-,24+,25-,26+,27?,28?,33+,34-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJFCIJCCRXIKL-RJQGGIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O)N(CCO)CCOC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)N(CCO)CCO[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56N8O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675871
Record name 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

856.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107136-95-8
Record name 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.